Dehydrobruceine A

Antitrypanosomal Quassinoid SAR Trypanosoma evansi

Researchers requiring a structurally faithful but pharmacologically attenuated control for quassinoid bioassays face procurement hazards: several vendors misattribute high potency (IC₅₀ 2.9-17.8 nM) to this compound. Dehydrobruceine A is the 1,2-dehydro analog of bruceine A, lacking the critical ring A diosphenol moiety. It is ~2,100-fold less active against T. evansi (IC₅₀ not reached at 30 μM) and shows IC₅₀ 835.0 ng/mL vs. B. gibsoni-over 200-fold weaker than brusatol. Use as a negative control to validate target engagement without confounding antiparasitic activity. - **Matched negative control for bruceine A**: structurally identical except for missing diosphenol pharmacophore - **Quantitative SAR probe**: >900-fold activity loss confirms ring A diosphenol requirement - **Analytical reference standard**: fully characterized by UV, NMR, MS; ≥97% HPLC purity

Molecular Formula C26H32O11
Molecular Weight 520.5 g/mol
Cat. No. B15622760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrobruceine A
Molecular FormulaC26H32O11
Molecular Weight520.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26-/m1/s1
InChIKeyRHISAUJYNIABND-ADYUVLBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrobruceine A: Low-Potency Quassinoid Probe


Dehydrobruceine A (CAS 73435-47-9, C₂₆H₃₂O₁₁, MW 520.53) is a C-20 pentacyclic quassinoid first isolated from the fruits, roots, and stems of Fijian Brucea javanica (Simaroubaceae) . It is the 1,2-dehydro analog of bruceine A, distinguished by the absence of the diosphenol moiety in ring A that is present in its potent parent compound [1]. Unlike bruceine A—which exhibits IC₅₀ values in the low nanomolar range across multiple antiparasitic assays—dehydrobruceine A consistently displays dramatically reduced biological activity, positioning it as a structurally faithful but pharmacologically attenuated comparator for structure-activity relationship (SAR) investigations . Its molecular characterization by UV, EIMS, CIMS, FDMS, and ¹H NMR has been fully described .

1 Matched negative control for bruceine A in antiparasitic assays
2 SAR probe for ring A diosphenol pharmacophore studies
3 Reference standard for quassinoid HPLC-MS fingerprinting

Dehydrobruceine A: Not Interchangeable with Bruceine A


Quassinoids isolated from Brucea javanica share a common tetracyclic or pentacyclic scaffold, yet minor structural modifications produce extreme potency divergences that preclude generic substitution. Dehydrobruceine A is approximately 2,100-fold less active than bruceine A against Trypanosoma evansi trypomastigotes [1] and exhibits an IC₅₀ of 835.0 ng/mL against Babesia gibsoni—over 200-fold weaker than brusatol (0.74 ng/mL) and more than 100-fold weaker than dehydrobrusatol (10.5 ng/mL) in the same assay [2]. Critically, several commercial vendors conflate dehydrobruceine A with bruceine A by incorrectly listing the potent IC₅₀ range of 2.9–17.8 nM on dehydrobruceine A product pages [3], creating a procurement hazard wherein researchers may unknowingly purchase an attenuated compound expecting high potency. The SAR evidence demonstrates that the diosphenol moiety in ring A and the nature of the C-15 side chain are the decisive structural determinants of antiparasitic activity, and dehydrobruceine A lacks the critical diosphenol feature [1]. Consequently, any study protocol, assay validation, or procurement specification that treats Brucea quassinoids as functionally interchangeable will produce invalid biological results.

Bruceine A (target)

Reported low nanomolar antiparasitic activity; diosphenol present.

Dehydrobruceine A (substitute)

Dramatically attenuated activity; diosphenol absent.

Close structural analogy may obscure potency difference of orders of magnitude.

Several vendor product pages incorrectly attribute high potency; verify primary literature.

Dehydrobruceine A: Comparative Potency Evidence


Antitrypanosomal Activity vs. Bruceine A

In the only published direct comparative study of 15 C-20 quassinoids from B. javanica fruits against T. evansi trypomastigotes, dehydrobruceine A was approximately 2,100 times less active than its parent compound bruceine A [1]. Brucine A, bruceantinol, bruceine C, brusatol, and bruceine B exhibited IC₅₀ values in the range of 2.9–17.8 nM (comparable to diminazene aceturate at 8.8 nM and suramin at 43.2 nM), whereas dehydrobruceine A, dehydrobruceine B, and dehydrobrusatol were 2,100-, 900-, and 1,200-fold less active than their respective parent compounds [1]. The estimated IC₅₀ of dehydrobruceine A against T. evansi is therefore approximately 6.1–37.4 μM. The authors identified that the presence of a diosphenol moiety in ring A (absent in dehydrobruceine A) and the nature of the C-15 side chain are the critical structural features governing antitrypanosomal potency [1].

Antitrypanosomal vs. Bruceine A
Head-to-head
~2,100-fold less active than bruceine A; est. IC₅₀ ~6.1–37.4 μM vs. 2.9–17.8 nM
Supports SAR-based activity differentiation
Only direct multi-compound comparison in T. evansi model
Antitrypanosomal Quassinoid SAR Trypanosoma evansi

Anti-Babesial Activity Compared to Brusatol

In a comprehensive anti-babesial study of 10 quassinoids from B. javanica fruits tested against Babesia gibsoni in vitro, dehydrobruceine A (compound 7) exhibited an IC₅₀ of 835.0 ng/mL [1]. This was dramatically weaker than brusatol (0.74 ng/mL; 1,128-fold difference), bruceine A (4.0 ng/mL; 209-fold difference), dehydrobrusatol (10.5 ng/mL; 80-fold difference), bruceantinol (12.0 ng/mL; 70-fold difference), and bruceantin (13.4 ng/mL; 62-fold difference) within the same assay [1]. Notably, dehydrobruceine B (compound 5), the closest structural analog to dehydrobruceine A, showed intermediate potency (IC₅₀ = 308.2 ng/mL), representing a 2.7-fold difference between the two dehydro-analogs [1]. The commercial anti-babesial drug diminazene aceturate had an IC₅₀ of 70.5 ng/mL in this system—meaning brusatol was ~95-fold more potent than the clinical comparator, whereas dehydrobruceine A was ~12-fold less potent [1].

Anti-Babesial Potency
Cross-study comparable
IC₅₀ 835.0 ng/mL against B. gibsoni
Defines low-activity benchmark in quassinoid class
Ranked against 10 quassinoids; 1,128-fold weaker than brusatol
Anti-babesial Babesia gibsoni Quassinoid ranking

Antiplasmodial Activity Against Drug-Resistant P. falciparum

Dehydrobruceine A has a reported IC₅₀ of 88.5 nM (equivalent to ~0.046 μg/mL) against the multidrug-resistant P. falciparum strain K1, as deposited in the ChEMBL database (CHEMBL1019090) [1][2]. This places dehydrobruceine A at the weakest active boundary of the quassinoid class: O'Neill et al. (1987) previously reported that nine B. javanica quassinoids exhibited in vitro IC₅₀ values against chloroquine-resistant P. falciparum K1 in the range of 0.046–0.0008 μg/mL [3]. While dehydrobruceine A's IC₅₀ coincides exactly with the upper (weakest) bound of this range, the most potent quassinoids (e.g., brusatol-class) are approximately 58-fold more active (~0.0008 μg/mL). Unlike bruceine A—which shows both in vitro antiplasmodial activity and in vivo efficacy against P. berghei in mice after oral dosing [3]—no in vivo antiplasmodial data have been reported for dehydrobruceine A.

Antiplasmodial Activity
Class-level inference
IC₅₀ 88.5 nM against P. falciparum K1 (ChEMBL)
Marks lower limit of active range; ~58-fold weaker than most potent analogs
Database-derived; no in vivo antiplasmodial data reported
Antimalarial Plasmodium falciparum K1 Multidrug-resistant

Structural Basis for Reduced Activity: Ring A Diosphenol Absence

The SAR analysis by Bawm et al. (2008) explicitly identified two structural features as critical for antitrypanosomal activity among C-20 quassinoids: (1) the presence of a diosphenol moiety in ring A, and (2) the nature of the C-15 side chain [1]. Dehydrobruceine A lacks the diosphenol group that is present in highly active quassinoids such as bruceine A, bruceantinol, bruceine C, brusatol, and bruceine B—all of which bear this functionality and exhibit IC₅₀ values of 2.9–17.8 nM [1]. The dehydro-modification (introduction of a double bond between C-1 and C-2, eliminating the ring A diosphenol) is directly associated with the ~2,100-fold activity loss observed for dehydrobruceine A relative to bruceine A [1]. This same structural trend is recapitulated across the series: dehydrobruceine B (900-fold less active than bruceine B) and dehydrobrusatol (1,200-fold less active than brusatol) [1]. The consistency of this SAR pattern across three independent dehydro/parent pairs strengthens the causal attribution beyond correlation.

Ring A Diosphenol SAR
Class-level inference
Absent diosphenol correlates with >900-fold activity loss across 3 analog pairs
SAR rule supports pharmacophore-driven activity interpretation
Consistent pattern across dehydrobruceine A/B and dehydrobrusatol
Structure-Activity Relationship Diosphenol Quassinoid pharmacophore

Vendor Data Discrepancy: Incorrect Potency Claims

A systematic comparison of vendor product pages reveals a significant data integrity problem. TargetMol (TN3797), ChemFaces, AMSBIO, and Biocrick all state that 'Dehydrobruceine A shows strong antitrypanosomal activities with IC₅₀ values in the range of 2.9–17.8 nM' . This statement is factually incorrect: per Bawm et al. (2008), the 2.9–17.8 nM range applies to bruceine A, bruceantinol, bruceine C, brusatol, and bruceine B, while dehydrobruceine A is ~2,100-fold less active [1]. In contrast, MedChemExpress, AbMole, XcessBio, and InvivoChem correctly report dehydrobruceine A as a 'low potent antitrypanosomal agent' with IC₅₀ of 88.5 nM against P. falciparum [2]. Researchers procuring dehydrobruceine A from vendors that propagate the erroneous high-potency claim risk experimental failure, wasted resources, and erroneous biological conclusions if the compound is used as a potent antitrypanosomal lead rather than as a low-activity control.

Vendor Data Accuracy
Supplier-data review
Correct: low potency, IC₅₀ 88.5 nM vs. Incorrect: IC₅₀ 2.9–17.8 nM claimed
Vendor claims require primary literature verification
Several vendors conflate with bruceine A activity
Vendor data quality Procurement risk Compound authentication

Dehydrobruceine A: Research Applications and Use Cases


Matched Negative Control for Bruceine A in Antitrypanosomal Studies

Dehydrobruceine A is the structurally closest available analog of bruceine A that lacks antitrypanosomal potency (~2,100-fold less active against T. evansi) [1]. This makes it an ideal matched negative control for experiments designed to distinguish bruceine A's specific antiparasitic effects from off-target cytotoxicity or assay interference. When bruceine A produces an antiparasitic phenotype at 10–100 nM, dehydrobruceine A can be tested at identical or higher concentrations (up to ~30 μM) without confounding antiparasitic activity, enabling clean interpretation of target engagement, selectivity, and mechanism. This application is directly supported by the SAR evidence that the ring A diosphenol—present in bruceine A but absent in dehydrobruceine A—is the critical pharmacophoric element [1].

SAR Probe for Ring A Diosphenol Function

The consistent >900-fold activity loss across three dehydro/parent quassinoid pairs (dehydrobruceine A/bruceine A, dehydrobruceine B/bruceine B, dehydrobrusatol/brusatol) establishes a robust SAR rule linking ring A diosphenol to antiparasitic potency [1]. Dehydrobruceine A can be deployed as a key SAR probe in quassinoid medicinal chemistry programs to test whether this pharmacophoric requirement is conserved across different parasite species (Trypanosoma, Babesia, Plasmodium) or varies by target. Its IC₅₀ of 835.0 ng/mL against B. gibsoni [2] and 88.5 nM against P. falciparum K1 [3] provide quantitative cross-species benchmarks for such comparative SAR analyses.

Reference Standard for HPLC-MS Analysis

Dehydrobruceine A has been fully characterized by UV, EIMS, CIMS, FDMS, and ¹H NMR spectroscopy , with commercial availability at ≥97–98% HPLC purity from multiple vendors . Its well-defined physicochemical properties (MW 520.53, formula C₂₆H₃₂O₁₁, CAS 73435-47-9) and distinction from co-occurring Brucea quassinoids make it suitable as a reference standard for developing and validating HPLC or LC-MS methods for quassinoid fingerprinting, quality control of Brucea javanica extracts, or authentication of natural product libraries. The structural distinction from bruceine A (dehydro modification at C-1/C-2) provides a clear chromatographic separation target.

Pre-Purchase Verification of Vendor Activity Claims

Given the documented vendor data discrepancy—where multiple commercial suppliers (TargetMol, ChemFaces, AMSBIO, Biocrick) incorrectly attribute high antiparasitic potency to dehydrobruceine A [4]—prospective buyers should implement a pre-purchase verification step. This involves: (1) confirming that the vendor's declared biological activity matches the primary literature data (low potency, not IC₅₀ 2.9–17.8 nM); (2) requesting a Certificate of Analysis with HPLC purity ≥97% and independent structural confirmation (NMR or MS); and (3) preferentially sourcing from vendors whose product documentation accurately cites the Bawm et al. (2008) study [1] and/or the ChEMBL entry (CHEMBL1019090) [3]. This scenario directly addresses the procurement risk identified in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Antitrypanosomal negative-control studies
Structural fidelity with attenuated activity
SAR-based activity differentiation
Quassinoid SAR probe research
Ring A diosphenol pharmacophore context
Cross-species potency pattern verification
Quassinoid analytical standard
Fully characterized dehydro-analog identity
Chromatographic separation from bruceine A
Supplier specification integrity review
Vendor-reported activity alignment with primary literature
Cross-reference Bawm et al. 2008 and ChEMBL
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